4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide
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Description
This usually includes the IUPAC name, common names, and structural formula of the compound. It may also include its uses and applications in various fields.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the reactants, conditions, and catalysts used in the synthesis process.Molecular Structure Analysis
This involves the study of the molecular structure of the compound. It includes the arrangement of atoms, types of bonds, molecular geometry, and stereochemistry.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and chemical stability.Safety And Hazards
This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves the potential future applications and research directions for the compound. It includes potential uses, improvements, and areas of interest for future research.
properties
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)-N-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4O/c1-5(2)13-9(16)8-6(12)3-15(14-8)4-7(10)11/h3,5,7H,4,12H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHLVEZGGJOITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NN(C=C1N)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide |
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